4-({[3-(tert-butyl)-4-phenyl-1,3-thiazol-2(3H)-yliden]amino}methyl)-1-methylpyridinium iodide
Description
4-({[3-(tert-Butyl)-4-phenyl-1,3-thiazol-2(3H)-yliden]amino}methyl)-1-methylpyridinium iodide is a heterocyclic compound featuring a pyridinium core linked to a substituted 1,3-thiazol-2(3H)-ylidene moiety. The tert-butyl and phenyl substituents on the thiazole ring enhance steric bulk and electronic stability, while the iodide counterion contributes to its solubility in polar solvents. Potential applications include antimicrobial or cytotoxic activities, as suggested by structurally similar derivatives in the literature .
Properties
IUPAC Name |
3-tert-butyl-N-[(1-methylpyridin-1-ium-4-yl)methyl]-4-phenyl-1,3-thiazol-2-imine;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N3S.HI/c1-20(2,3)23-18(17-8-6-5-7-9-17)15-24-19(23)21-14-16-10-12-22(4)13-11-16;/h5-13,15H,14H2,1-4H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGUYLAGAEBTLFH-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=CSC1=NCC2=CC=[N+](C=C2)C)C3=CC=CC=C3.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24IN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-({[3-(tert-butyl)-4-phenyl-1,3-thiazol-2(3H)-yliden]amino}methyl)-1-methylpyridinium iodide, a compound with the CAS number 1025707-86-1, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, in vitro and in vivo studies, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is CHI\text{N}_3$$$$\text{S}, with a molecular weight of 465.4 g/mol. The structure features a thiazole ring, which is known for its biological activity in various medicinal chemistry applications.
| Property | Value |
|---|---|
| Molecular Formula | C_{20}H_{24}I\text{N}_3$$$$\text{S} |
| Molecular Weight | 465.4 g/mol |
| CAS Number | 1025707-86-1 |
The compound exhibits several mechanisms of action that contribute to its biological activity:
- Inhibition of Enzymes : Preliminary studies suggest that the compound may inhibit enzymes such as acetylcholinesterase and β-secretase, which are crucial in the pathophysiology of Alzheimer's disease (AD). Inhibiting these enzymes can prevent the aggregation of amyloid-beta peptides, a hallmark of AD pathology .
- Antioxidant Activity : The compound has shown moderate antioxidant properties, which may help mitigate oxidative stress in neuronal cells. This is particularly relevant in neurodegenerative conditions where oxidative damage plays a significant role .
- Neuroprotective Effects : In vitro studies have indicated that the compound can protect astrocytes from apoptosis induced by amyloid-beta (Aβ) peptides by reducing levels of pro-inflammatory cytokines such as TNF-α and free radicals .
In Vitro Studies
Cell Culture Experiments : Research involving cell cultures has demonstrated that treatment with this compound leads to a reduction in cell death rates among astrocytes exposed to Aβ peptides. The protective effect was attributed to the compound's ability to modulate inflammatory responses and oxidative stress levels .
In Vivo Studies
In vivo studies using animal models have been conducted to evaluate the efficacy of this compound in preventing cognitive decline associated with AD. These studies often involve administering the compound to models treated with scopolamine, which induces memory deficits similar to those seen in AD. While initial results showed promise, further research is needed to confirm these findings due to issues related to bioavailability and pharmacokinetics in vivo .
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Alzheimer's Disease Model : In one study, the compound was tested against established AD models with promising results in reducing amyloid plaque formation and improving cognitive function as measured by behavioral tests .
- Neuroprotective Agents : Another study focused on its role as a neuroprotective agent against various neurotoxins, demonstrating significant reductions in neuronal cell death when administered prior to exposure to harmful agents .
Comparison with Similar Compounds
Key insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
